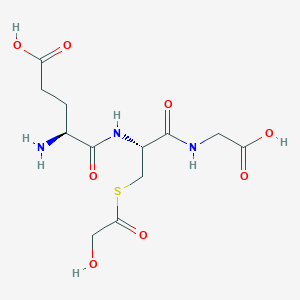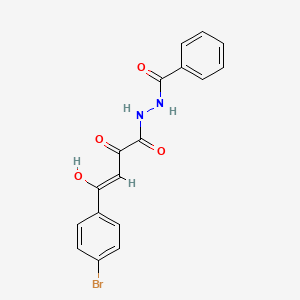
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile typically involves the diazotization of 4-(Diethylamino)-o-toluidine followed by coupling with 3,5-dinitrobenzonitrile. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 4-(Diethylamino)-o-toluidine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3,5-dinitrobenzonitrile in a basic medium, such as sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The nitro groups (NO2) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary products are aromatic amines.
Substitution: Depending on the nucleophile, products can vary widely, including hydroxylated or aminated derivatives.
科学的研究の応用
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reversible isomerization between trans and cis forms, which can affect its binding to biological molecules. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with cellular components.
類似化合物との比較
Similar Compounds
- 2-((4-(Diethylamino)-phenyl)azo)-3,5-dinitrobenzonitrile
- 2-((4-(Dimethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile
- 2-((4-(Diethylamino)-o-tolyl)azo)-4,6-dinitrobenzonitrile
Uniqueness
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
特性
CAS番号 |
70873-13-1 |
|---|---|
分子式 |
C18H18N6O4 |
分子量 |
382.4 g/mol |
IUPAC名 |
2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C18H18N6O4/c1-4-22(5-2)14-6-7-16(12(3)8-14)20-21-18-13(11-19)9-15(23(25)26)10-17(18)24(27)28/h6-10H,4-5H2,1-3H3 |
InChIキー |
OJNGWWKPTBFTPN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















